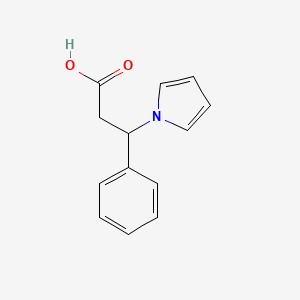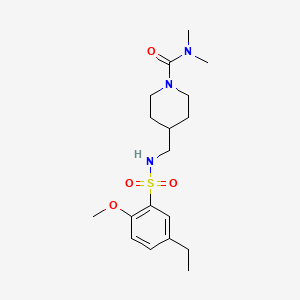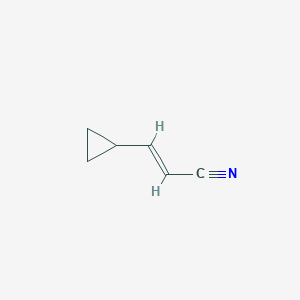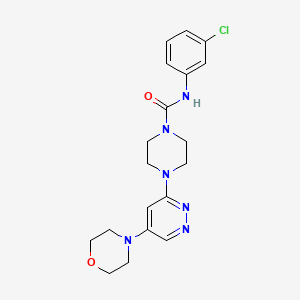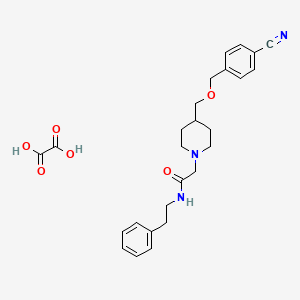
2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate is a chemical compound that falls within the domain of organic chemistry It is structured with a core piperidine ring, modified with various functional groups including a cyanobenzyl moiety and phenethylacetamide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate typically involves a multi-step process:
Formation of the Piperidine Core: : This step often involves the reaction of piperidine with various starting materials to introduce the core structure.
Introduction of Functional Groups: : The cyanobenzyl and phenethylacetamide groups are added through substitution reactions. Conditions typically involve reagents like halogenated benzyl compounds and amines.
Final Coupling and Oxalate Formation: : The final step involves coupling the intermediate compounds and forming the oxalate salt, which is achieved through the reaction with oxalic acid.
Industrial Production Methods: Industrial-scale production often mirrors laboratory synthesis but with optimized conditions for scalability, such as:
Use of Continuous Flow Reactors: : To increase yield and efficiency.
Catalyst Optimization: : Using specific catalysts to speed up reactions and enhance selectivity.
Purification Techniques: : Large-scale chromatography and crystallization methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation, particularly at the piperidine ring and the phenethylacetamide group.
Reduction: : Reduction reactions may target the nitrile group on the cyanobenzyl moiety.
Substitution: : The benzyl group can participate in nucleophilic substitution reactions.
Oxidation Reagents: : Potassium permanganate, chromic acid.
Reduction Reagents: : Lithium aluminum hydride, hydrogenation with a metal catalyst.
Substitution Conditions: : Basic or acidic environments, depending on the desired substitution reaction.
Oxidation Products: : Ketones and carboxylic acids derived from the original structure.
Reduction Products: : Primary amines from the reduction of nitrile groups.
Substitution Products: : Various substituted piperidines and benzyl derivatives.
Scientific Research Applications
Chemistry:
Catalyst Development: : Used in studies for developing new catalysts due to its multifunctional nature.
Synthetic Building Block: : Acts as an intermediate in the synthesis of more complex molecules.
Receptor Binding Studies: : Utilized in experiments to investigate its interaction with various biological receptors.
Cell Signaling Research: : Helps in elucidating pathways in cellular signaling due to its unique structure.
Drug Development: : Explored as a potential lead compound for developing new pharmaceuticals.
Enzyme Inhibition: : Studied for its ability to inhibit specific enzymes involved in disease pathways.
Material Science: : Investigated for its potential in creating novel materials with specific properties.
Agricultural Chemicals: : Examined for its use in developing new agrochemicals.
Mechanism of Action
The compound’s effects are largely mediated by its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and influencing various biological pathways. The phenethylacetamide group, in particular, is often involved in receptor binding, while the cyanobenzyl moiety can modulate the compound’s overall lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds:
2-(4-(benzyloxy)piperidin-1-yl)-N-phenethylacetamide: : Similar structure but lacks the cyanobenzyl group.
4-(4-((N-benzylcarbamoyl)methyl)piperidin-1-yl)-N-phenethylacetamide: : Contains a different functional group at the piperidine position.
N-(4-cyanobenzyl)-2-(4-(methylaminomethyl)piperidin-1-yl)acetamide: : Another cyanobenzyl derivative but with variations in the piperidine and acetamide groups.
Uniqueness: 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and biological activities. Its combination of a cyanobenzyl moiety and phenethylacetamide provides a balance of hydrophilic and lipophilic characteristics, enhancing its versatility in various applications.
There you go—a comprehensive look at this intriguing compound. Anything more you’re curious about?
Properties
IUPAC Name |
2-[4-[(4-cyanophenyl)methoxymethyl]piperidin-1-yl]-N-(2-phenylethyl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2.C2H2O4/c25-16-21-6-8-22(9-7-21)18-29-19-23-11-14-27(15-12-23)17-24(28)26-13-10-20-4-2-1-3-5-20;3-1(4)2(5)6/h1-9,23H,10-15,17-19H2,(H,26,28);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFUUIHRJUIKIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)CC(=O)NCCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
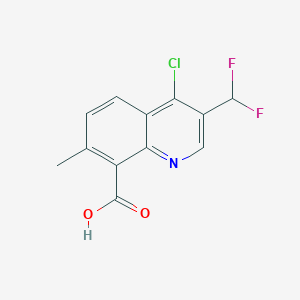
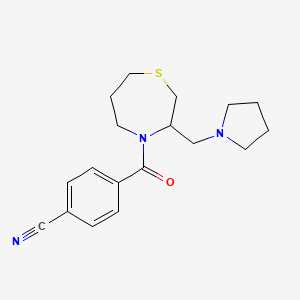
![N-(1,3-benzodioxol-5-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B2850570.png)
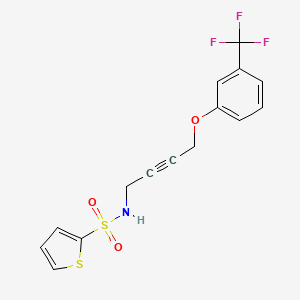
![1-[2-(3,5-dimethylphenoxy)ethyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B2850577.png)
![10-(3,4-dimethylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B2850578.png)
![2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B2850579.png)
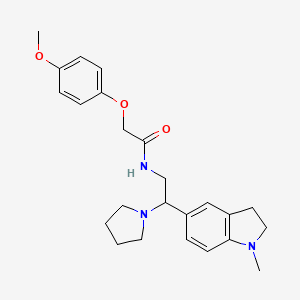
![Methyl 4-[(3-nitro-2-pyridinyl)oxy]benzenecarboxylate](/img/structure/B2850581.png)
